molecular formula C20H31N3O3S B2856481 N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide CAS No. 1428375-34-1

N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2856481
M. Wt: 393.55
InChI Key: DWRSUACVZUFOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide, also known as IPP or TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research. This compound has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves the reaction of 4-piperidone with 4-isopropylbenzylamine, followed by the addition of pyrrolidine-1-sulfonyl chloride and subsequent reaction with N,N'-carbonyldiimidazole to form the desired product.

Starting Materials
4-piperidone, 4-isopropylbenzylamine, pyrrolidine-1-sulfonyl chloride, N,N'-carbonyldiimidazole

Reaction
4-piperidone is reacted with 4-isopropylbenzylamine in the presence of a suitable solvent and a reducing agent such as sodium borohydride or lithium aluminum hydride to form N-(4-isopropylbenzyl)piperidine-4-carboxamide., The resulting product is then reacted with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine or pyridine to form N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide., Finally, N,N'-carbonyldiimidazole is added to the reaction mixture to activate the carboxylic acid group and promote the formation of the desired product. The reaction is typically carried out in a suitable solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions., The resulting product is then purified by standard techniques such as column chromatography or recrystallization to obtain the final product in high yield and purity.

Mechanism Of Action

The mechanism of action of N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves the inhibition of specific signaling pathways in cells. It targets enzymes such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in cell proliferation and immune response. By inhibiting these enzymes, N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide can reduce the growth and activation of cancer cells and modulate the immune response in autoimmune disorders.

Biochemical And Physiological Effects

N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects in cells. It inhibits the phosphorylation of BTK and ITK, which are involved in downstream signaling pathways that regulate cell growth and immune response. This leads to the inhibition of cancer cell growth and the modulation of the immune response in autoimmune disorders.

Advantages And Limitations For Lab Experiments

One advantage of N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is its specificity for BTK and ITK. This allows for targeted inhibition of specific signaling pathways in cells, which can lead to more effective therapeutic outcomes. However, one limitation is its potential toxicity, which has been reported in some studies. This requires careful optimization of dosage and administration in lab experiments.

Future Directions

There are several future directions for research on N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential therapeutic benefits in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide in lab experiments, as well as its potential side effects.

Scientific Research Applications

N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic benefits in various diseases. In cancer research, N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
In autoimmune disorders, N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been shown to modulate the immune response by inhibiting the activation and proliferation of T cells. This makes it a potential therapeutic candidate for diseases such as rheumatoid arthritis, multiple sclerosis, and lupus.
Inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) have also been studied with N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide. It has been shown to reduce inflammation and improve lung function in animal models of these diseases.

properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-16(2)18-7-5-17(6-8-18)15-21-20(24)19-9-13-23(14-10-19)27(25,26)22-11-3-4-12-22/h5-8,16,19H,3-4,9-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSUACVZUFOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

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